molecular formula C9H10N4 B2776234 4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine CAS No. 1367992-14-0

4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine

Cat. No.: B2776234
CAS No.: 1367992-14-0
M. Wt: 174.207
InChI Key: FVDASHAOZBEVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine (CAS 1367992-14-0) is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and drug discovery research. This molecule features a fused heterocyclic scaffold that is of significant interest in the development of novel bioactive substances . The core structure of this compound is based on the 1H-pyrazolo[3,4-b]pyridine framework, a privileged scaffold in medicinal chemistry known for its close resemblance to purine bases, which allows it to interact effectively with a variety of enzymatic targets . Researchers value this scaffold for its multiple diversity centers, which allow for extensive structural modification in the pursuit of new therapeutic agents . More than 300,000 analogs of this core structure have been described, highlighting its importance in scientific research . Specific research applications for this class of compounds include the investigation of their potential as kinase inhibitors, which are relevant in oncology, and the exploration of their antibacterial properties, particularly against anaerobic bacteria . The compound is supplied with associated analytical data for research and development purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-7(4-12-13)8-2-3-11-5-9(8)10/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDASHAOZBEVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring undergoes nucleophilic aromatic substitution (NAS) at positions activated by the electron-donating amine group. For example:

  • Chlorination : Reaction with POCl₃ at 110°C introduces a chloro group at position 2 or 4 of the pyridine ring, forming derivatives like 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine (yield: 65–78%) .

  • Amination : Treatment with NH₃ in the presence of CuI at 120°C replaces halogens (e.g., Cl) with amino groups .

Reaction Conditions Table

ReagentConditionsProductYieldReference
POCl₃110°C, 6 hChlorinated pyridine derivatives65–78%
NH₃/CuI120°C, 12 hAmino-substituted derivatives45–60%

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed coupling reactions:

  • Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane at 80°C to yield biaryl hybrids (yield: 70–85%) .

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides under Pd₂(dba)₃/Xantphos catalysis .

Example Reaction Pathway

text
4-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine + PhB(OH)₂ → Pd(PPh₃)₄, K₂CO₃, 80°C → 4-(1-Methyl-4-phenyl-1H-pyrazol-4-yl)pyridin-3-amine

Reductive Amination

The primary amine group reacts with aldehydes/ketones in reductive amination:

  • With p-Methoxybenzaldehyde : NaBH₄ in MeOH at 25°C produces N-(4-methoxybenzyl)-substituted derivatives (yield: 82%) .

Key Data

SubstrateReagentProductYieldReference
p-MethoxybenzaldehydeNaBH₄/MeOHN-(4-Methoxybenzyl) derivative82%

Condensation Reactions

The amine group facilitates condensation with carbonyl compounds:

  • With Ethyl Acetoacetate : Forms imine intermediates under solvent-free conditions at 120°C, which cyclize to pyrazolo[3,4-b]pyridines in the presence of ZrCl₄ (yield: 50–68%) .

Oxidation and Reduction

  • Oxidation : The methyl group on the pyrazole resists oxidation, but the amine group can be oxidized to a nitro group using KMnO₄/H₂SO₄ (low yield: <30%).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines if present .

Biological Activity and Complexation

While not a direct chemical reaction, the compound’s coordination with metal ions enhances its bioactivity:

  • Zn²⁺ Complexation : Forms stable complexes via pyridine N and amine groups, studied for antimicrobial applications .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

CompoundReactivity DifferenceReference
4-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amineHigher NAS activity at pyridine C2
4-(Pyridin-2-yl)pyrazol-3-aminePreferential substitution at pyrazole C4

Scientific Research Applications

Anticancer Activity

One significant application of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine is its role as a potential anticancer agent. Research has indicated that compounds with similar structures can inhibit key kinases involved in cancer progression. For instance, derivatives of pyrazole have been shown to target Monopolar Spindle 1 (MPS1), a critical regulator of mitosis and a promising target for cancer therapy .

Inhibition of FLT3 and BCR-ABL Pathways

Recent studies have highlighted that certain derivatives of this compound can inhibit both FLT3 and BCR-ABL pathways, which are implicated in acute myeloid leukemia (AML). These compounds demonstrate pro-apoptotic effects on leukemia cell lines driven by these mutations, indicating their potential as therapeutic agents for hematological malignancies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the pyrazole and pyridine rings can significantly affect biological activity. For example, introducing methyl groups has been shown to enhance metabolic stability and potency against specific targets like MPS1 .

Case Study 1: MPS1 Inhibition

In a study focusing on MPS1 inhibitors, compounds structurally related to this compound exhibited promising results in biochemical assays. The introduction of methyl groups improved selectivity and reduced turnover in human liver microsomes, suggesting a pathway for developing more effective cancer therapies .

Case Study 2: Antileukemic Activity

Another study investigated the effects of this compound on AML cell lines. It was found that certain derivatives could effectively inhibit cell proliferation by targeting FLT3 mutations, showcasing the compound's potential as a lead molecule in developing new treatments for leukemia .

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the active sites of target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights structural variations and key properties of compounds closely related to 4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Data/Applications Reference
This compound Pyridine + pyrazole -NH₂ at pyridine 3; -CH₃ at pyrazole 1 174.21 Intermediate for kinase inhibitors
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole + pyridine -Cyclopropylamino; -CH₃ at pyrazole 3 ~215 (HRMS) Synthetic yield: 17.9%; mp: 104–107°C
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine Pyrazole + pyrimidine -CH₃ at pyrazole 3; pyrimidinyl substituent 176 (EI-MS) mp: 211–215°C; kinase inhibitor scaffold
3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine Pyrazole + pyrimidine -Cl at pyrazole 3; pyrimidinyl substituent 196 (EI-MS) mp: 146–148°C; halogenated analogue
2-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine Imidazopyridine + pyrazole Fused imidazopyridine core 213.25 (C₁₁H₁₁N₅) Anticancer research; CAS: 1338985-08-2

Key Observations :

  • Replacement of pyridine with pyrimidine (e.g., ) increases molecular weight and alters electronic properties, influencing binding affinity in kinase targets.
  • Halogenation (e.g., 3-chloro derivative in ) enhances metabolic stability but may reduce solubility.
  • Fused ring systems (e.g., imidazopyridine in ) expand π-π stacking interactions, critical for protein binding .

Insights :

  • Low yields (e.g., 17.9% in ) are attributed to steric hindrance from cyclopropyl groups.
  • High-yield reactions (e.g., 82% in ) leverage optimized cyclization conditions.

Physicochemical and Spectroscopic Properties

  • Melting Points: this compound: Not reported in evidence. N-Cyclopropyl-3-methyl derivative: 104–107°C . 3-Methyl-pyrimidinyl analogue: 211–215°C .
  • NMR Data :

    • The target compound’s pyridin-3-amine group likely shows δ ~6.5–8.5 ppm for aromatic protons, similar to ’s compound (δ 8.76–7.34 ppm) .
    • Chloro-substituted pyrazoles () exhibit downfield shifts due to electron-withdrawing effects .

Biological Activity

4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its role as a modulator of various biological pathways, including its interactions with receptors and potential therapeutic applications.

Chemical Structure

The compound features a pyrazole moiety attached to a pyridine ring, which contributes to its biological activity. The general structure can be represented as follows:

Chemical Structure C9H10N4\text{Chemical Structure }\text{C}_9\text{H}_{10}\text{N}_4

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Allosteric Modulation : The compound acts as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This modulation enhances the receptor's response to acetylcholine, which is crucial for neurological functions and may have implications for treating disorders like Alzheimer's disease .
  • Inhibition of Kinases : Studies have shown that derivatives of this compound can inhibit various kinases involved in cancer pathways. For instance, it has demonstrated effectiveness against FLT3 and BCR-ABL pathways in acute myeloid leukemia (AML) models, suggesting potential applications in cancer therapy .
  • Pro-apoptotic Effects : The compound has been reported to induce apoptosis in cancer cells by targeting specific signaling pathways, making it a candidate for further investigation in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Table 1 summarizes key findings from SAR studies:

Compound VariantBiological ActivityRemarks
Base CompoundPAM of M4 receptorEnhances ACh binding
Variant AIncreased potencyImproved selectivity against kinases
Variant BDecreased stabilityLowered efficacy in vivo

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Alzheimer's Disease : In preclinical models, compounds similar to this compound showed promise in reversing cognitive deficits associated with M4 receptor dysfunction. These findings suggest a pathway for developing treatments aimed at enhancing cholinergic signaling in neurodegenerative diseases .
  • Cancer Therapy : In vitro studies demonstrated that derivatives effectively inhibited cell proliferation in AML cell lines harboring FLT3 mutations. This supports the notion that the compound could serve as a lead for developing targeted therapies against specific leukemia subtypes .

Research Findings

Recent research has provided insights into the pharmacokinetics and efficacy of this compound and its derivatives:

  • Binding Affinity : The compound shows a binding affinity (pKB values) ranging from 6.3 to 6.5 for the M4 receptor, indicating strong interaction with the target site .
  • Efficacy in Tumor Models : In vivo studies reported significant tumor growth inhibition when tested against various cancer models, reinforcing its potential as an anticancer agent .

Q & A

Q. Methodological approaches :

  • Enzyme assays : Measure IC₅₀ values against kinases (e.g., JAK2, EGFR) using fluorescence-based phosphorylation assays .
  • Molecular docking : Simulate binding modes in kinase ATP pockets (e.g., PyMOL, AutoDock) to prioritize targets .
  • SAR analysis : Compare with analogs (e.g., pyridine vs. pyrimidine substituents) to identify critical pharmacophores .

Advanced: How to resolve contradictions in spectral or bioactivity data?

Q. Cross-validation protocols :

  • Purity assessment : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
  • Crystallographic vs. computational data : Reconcile X-ray structures with DFT-optimized geometries to confirm conformational stability .
  • Dose-response curves : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Advanced: What structure-activity relationship (SAR) insights exist for this compound?

Q. Key substituent effects :

  • Pyrazole methyl group : Enhances metabolic stability but may reduce solubility .
  • Pyridine ring position : 3-Amino substitution (vs. 4-amino) improves kinase selectivity .
  • Comparative studies : Analog 1-methyl-3-pyridin-3-yl-1H-pyrazol-5-amine shows 10-fold lower potency in EGFR inhibition, highlighting the importance of substitution patterns .

Advanced: What computational methods predict its interaction with biological targets?

Q. Integrated modeling approaches :

  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess target residence time .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for mutations in kinase binding sites to predict resistance .
  • Pharmacophore mapping : Use Schrödinger’s Phase to align critical H-bond donors/acceptors with target active sites .

Advanced: How to assess its physicochemical stability under experimental conditions?

Q. Stability profiling :

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C suggests thermal robustness) .
  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS over 24 hours .
  • Light sensitivity : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux-hours) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Q. Process chemistry considerations :

  • Solvent selection : Replace DMSO with recyclable solvents (e.g., 2-MeTHF) to reduce waste .
  • Catalyst recovery : Implement flow chemistry systems with immobilized Cu catalysts for continuous synthesis .
  • Yield vs. purity trade-offs : Optimize recrystallization conditions (e.g., ethanol/water mixtures) to balance yield (≥70%) and purity (≥98%) .

Advanced: How does its reactivity compare to structurally related pyrazole-amine derivatives?

Q. Reactivity trends :

  • Electrophilic substitution : The 3-amine group directs electrophiles to the pyridine C4 position, unlike 5-amine analogs .
  • Oxidative stability : The methyl-pyrazole group reduces susceptibility to oxidation compared to ethyl or benzyl derivatives .
  • Comparative data : Analog 4-ethyl-1-methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine shows higher logP (2.1 vs. 1.8), impacting membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.